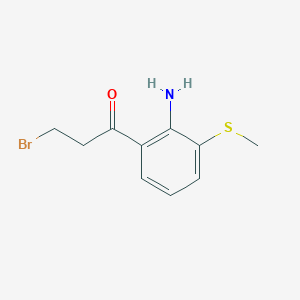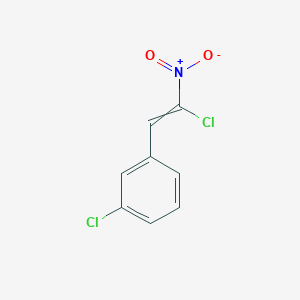
1-Chloro-3-(2-chloro-2-nitroethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(2-chloro-2-nitroethenyl)benzene is an organic compound with the molecular formula C8H6ClNO2. It is also known by its IUPAC name, trans-3-chloro-beta-nitrostyrene. This compound is characterized by the presence of a benzene ring substituted with a chloro group and a nitroethenyl group. It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-3-(2-chloro-2-nitroethenyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-3-ethenylbenzene using nitric acid and sulfuric acid as reagents. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitroethenyl group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-(2-chloro-2-nitroethenyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-chloro-3-(2-chloro-2-aminoethenyl)benzene.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Chloro-3-(2-chloro-2-nitroethenyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(2-chloro-2-nitroethenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group enhances the compound’s reactivity, allowing it to participate in various chemical transformations. The molecular pathways involved include the activation of the benzene ring and subsequent reactions with nucleophiles or electrophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-2-nitrobenzene
- 1-Chloro-3-fluoro-2-(2-nitroethenyl)benzene
- 1-Chloro-2-(2-nitroethyl)benzene
Uniqueness
1-Chloro-3-(2-chloro-2-nitroethenyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chloro and nitro groups on the benzene ring allows for versatile chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
101495-21-0 |
|---|---|
Formule moléculaire |
C8H5Cl2NO2 |
Poids moléculaire |
218.03 g/mol |
Nom IUPAC |
1-chloro-3-(2-chloro-2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H5Cl2NO2/c9-7-3-1-2-6(4-7)5-8(10)11(12)13/h1-5H |
Clé InChI |
RIQSGUMIOQFYRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C=C([N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (3S)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14065249.png)

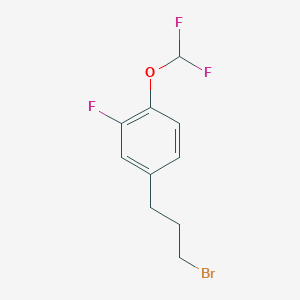
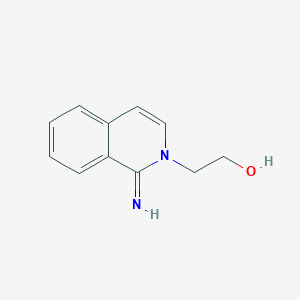
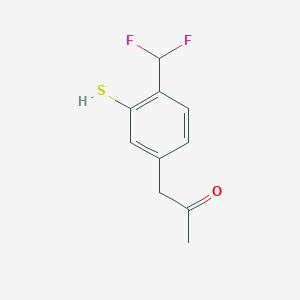
![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3]](/img/structure/B14065279.png)

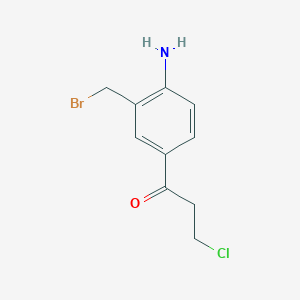


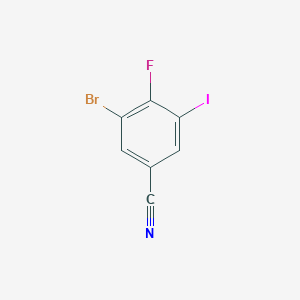
![5-[2-[(7aR)-7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14065315.png)
